2-(Oxan-3-yl)ethane-1-sulfonyl chloride

Description

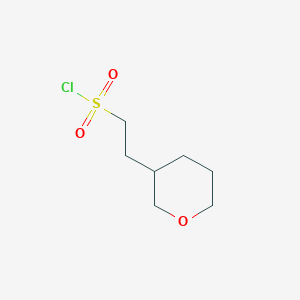

Structure

3D Structure

Properties

IUPAC Name |

2-(oxan-3-yl)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO3S/c8-12(9,10)5-3-7-2-1-4-11-6-7/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTPDZBZTJLKSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)CCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-3-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2-(Oxan-3-yl)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

[ \text{2-(Oxan-3-yl)ethanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-3-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-(Oxan-3-yl)ethane-1-sulfonic acid.

Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

Hydrolysis: This reaction is usually performed in aqueous media, often under acidic or basic conditions to facilitate the hydrolysis process.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols or thiols.

Sulfonic acids: Formed by hydrolysis.

Scientific Research Applications

2-(Oxan-3-yl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the modification of biomolecules, such as the sulfonation of peptides and proteins, to study their structure and function.

Medicine: It serves as a building block in the synthesis of drugs and bioactive molecules.

Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 2-(Oxan-3-yl)ethane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in the synthesis of sulfonamides, the nucleophilic amine attacks the sulfonyl chloride group, leading to the formation of a sulfonamide bond.

Comparison with Similar Compounds

Key Observations:

Structural Variations :

- Oxan/Oxolan Position : The position of the tetrahydrofuran ring substitution (2-yl, 3-yl, or 4-yl) influences steric and electronic properties. For example, the oxan-4-yloxy variant (CAS 579475-81-3) includes an ether oxygen, increasing polarity compared to the oxan-3-yl analog .

- Substituent Type : Compounds like 2-(2-methoxyethoxy)ethane-1-sulfonyl chloride exhibit enhanced solubility in organic solvents due to their flexible alkoxy chains, whereas fluorinated analogs (e.g., difluoroethoxy) may improve thermal stability .

Reactivity :

- Sulfonyl chlorides with bulkier substituents (e.g., oxan-4-yloxy) may exhibit reduced nucleophilic substitution rates compared to smaller analogs like 2-(oxolan-2-yl)ethane-1-sulfonyl chloride .

- Fluorinated derivatives (e.g., 2-(2,2-difluoroethoxy)) are expected to have higher electrophilicity due to electron-withdrawing fluorine atoms .

Applications :

- Pharmaceuticals : The oxolan-2-yl variant (CAS 1384427-65-9) is explicitly marketed as a drug impurity reference standard, indicating its relevance in quality control .

- Agrochemicals : Methoxyethoxy-substituted sulfonyl chlorides are favored for synthesizing sulfonamide-based pesticides due to their balanced reactivity and solubility .

Biological Activity

2-(Oxan-3-yl)ethane-1-sulfonyl chloride, a sulfonyl chloride derivative, is gaining attention for its potential biological activities. This compound's unique chemical structure allows it to interact with various biological targets, making it a candidate for further research in medicinal chemistry and drug development.

- Molecular Formula : CHClOS

- SMILES : C1CC(COC1)CCS(=O)(=O)Cl

- InChI : InChI=1S/C7H13ClO3S/c8-12(9,10)5-3-7-2-1-4-11-6-7/h7H,1-6H2

The biological activity of this compound is primarily attributed to its sulfonyl chloride functional group, which is highly electrophilic. This allows it to participate in nucleophilic substitution reactions with biological macromolecules such as proteins and nucleic acids. The interaction can lead to modifications that alter the function of these biomolecules, potentially influencing various physiological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Antiviral Properties : Its structural characteristics allow for interactions with viral proteins, which could be explored for antiviral applications.

- Cytotoxic Effects : Some studies have indicated that this compound may induce cytotoxicity in specific cancer cell lines, suggesting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antiviral | Potential interaction with viral proteins | |

| Cytotoxicity | Induction of cell death in cancer cell lines |

Applications in Medicinal Chemistry

The potential applications of this compound in medicinal chemistry include:

- Drug Development : Its ability to modify biomolecules makes it a candidate for developing new therapeutic agents targeting various diseases.

- Chemical Synthesis : As a versatile building block, it can be used in synthesizing more complex organic compounds.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-(Oxan-3-yl)ethane-1-sulfonyl chloride, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or sulfonation reactions. For example, reacting 3-oxanemethanol with chlorosulfonic acid in anhydrous dichloromethane under inert atmosphere (argon/nitrogen) at 0–5°C minimizes side reactions. Purification via recrystallization (using ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) ensures high purity. Monitoring the reaction by TLC (Rf ~0.3 in 1:1 EtOAc/hexane) is critical to avoid over-sulfonation .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Store in airtight, moisture-resistant containers under inert gas (argon) at 2–8°C. Handle in a fume hood with PPE (nitrile gloves, goggles, lab coat). Avoid contact with water, bases, or oxidizing agents, as hydrolysis generates toxic HCl and sulfur oxides. Stability tests indicate decomposition >40°C; thus, reactions should be conducted below room temperature .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of H/C NMR (in CDCl₃) to confirm sulfonyl chloride peaks (δ ~3.5–4.0 ppm for oxane protons, δ ~45–50 ppm for sulfonyl carbon). IR spectroscopy identifies S=O stretches (~1360 cm⁻¹ and 1170 cm⁻¹). High-resolution mass spectrometry (HRMS-ESI) validates molecular weight (e.g., calculated for C₇H₁₁ClO₃S: 218.01 g/mol) .

Advanced Research Questions

Q. How does the electrophilic reactivity of this compound compare to other sulfonylating agents in synthesizing sulfonamides?

- Methodological Answer : The oxane ring enhances electrophilicity due to electron-donating ether oxygen, accelerating nucleophilic attacks. Kinetic studies (via F NMR with fluorinated amines) show 2–3× faster sulfonamide formation vs. benzenesulfonyl chloride. Optimize by using non-nucleophilic bases (e.g., DIPEA) in THF at −20°C to suppress hydrolysis .

Q. What experimental strategies mitigate hydrolytic instability during reactions involving this compound?

- Methodological Answer : Conduct reactions in anhydrous aprotic solvents (e.g., DCM, THF) with molecular sieves (3Å). Use syringe pumps for slow reagent addition to control exotherms. For aqueous workups, quench with ice-cold sodium bicarbonate (pH 7–8) to minimize HCl release. Monitor hydrolysis byproduct formation via ion chromatography .

Q. How can researchers design experiments to study the compound’s thermal stability and decomposition pathways?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen (10°C/min) to identify decomposition onset (~120°C). Pair with GC-MS to detect volatile byproducts (e.g., SO₂, HCl). For mechanistic insights, use DFT calculations (B3LYP/6-31G*) to model bond dissociation energies, focusing on S–Cl cleavage .

Data Contradiction & Gap Analysis

Q. How to resolve discrepancies in reported yields for sulfonamide synthesis using this compound?

- Methodological Answer : Variability arises from moisture content and base choice. Replicate protocols with strict anhydrous conditions (Schlenk line) and compare bases (e.g., pyridine vs. DIPEA). Statistical DOE (Design of Experiments) can isolate critical factors (solvent polarity, temperature) affecting yield. Cross-validate with H NMR quantification using an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Q. What toxicological data gaps exist for this compound, and how can researchers address them?

- Methodological Answer : Chronic toxicity and ecotoxicity data are absent. Conduct in vitro assays (Ames test for mutagenicity, Daphnia magna LC₅₀) per OECD guidelines. For occupational safety, implement airborne exposure monitoring (NIOSH Method 1008) and compare to OSHA PELs (Permissible Exposure Limits) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.